molecular formula C19H17N3O4S B12775829 O-Demethyl rivoglitazone CAS No. 770698-20-9

O-Demethyl rivoglitazone

Cat. No.: B12775829
CAS No.: 770698-20-9
M. Wt: 383.4 g/mol
InChI Key: OIEQYSVXVNGAOF-UHFFFAOYSA-N
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Description

O-Demethyl rivoglitazone is a metabolite of rivoglitazone, a thiazolidinedione compound known for its role as a peroxisome proliferator-activated receptor gamma agonist. This compound is primarily studied for its potential therapeutic effects in the treatment of type 2 diabetes mellitus. The demethylation process involves the removal of a methyl group from rivoglitazone, resulting in the formation of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl rivoglitazone typically involves the demethylation of rivoglitazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-Demethyl rivoglitazone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic reagents like sodium methoxide in a polar solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

O-Demethyl rivoglitazone has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential therapeutic effects in the treatment of metabolic disorders, particularly type 2 diabetes mellitus.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of O-Demethyl rivoglitazone involves its interaction with peroxisome proliferator-activated receptor gamma. This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating this receptor, this compound enhances insulin sensitivity, reduces blood glucose levels, and improves lipid profiles. The molecular targets include various enzymes and proteins involved in metabolic pathways, leading to improved metabolic control.

Comparison with Similar Compounds

    Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes mellitus.

    Rosiglitazone: A thiazolidinedione with similar therapeutic applications but different safety profiles.

    Rivoglitazone: The parent compound from which O-Demethyl rivoglitazone is derived.

Properties

CAS No.

770698-20-9

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

5-[[4-[(6-hydroxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17N3O4S/c1-22-15-9-12(23)4-7-14(15)20-17(22)10-26-13-5-2-11(3-6-13)8-16-18(24)21-19(25)27-16/h2-7,9,16,23H,8,10H2,1H3,(H,21,24,25)

InChI Key

OIEQYSVXVNGAOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Origin of Product

United States

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